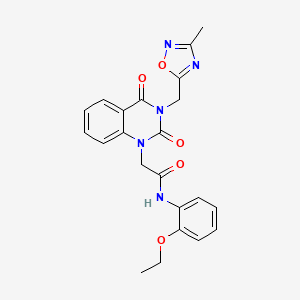
N-(2-ethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS Number: 941934-45-8) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antitumor and immunomodulatory effects, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O5 |
| Molecular Weight | 435.4 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the oxadiazole moiety. For instance, a study synthesized various 1,2,4-oxadiazole derivatives and tested their activity against several cancer cell lines. One compound demonstrated an IC50 value of approximately 9.4 µM against a panel of 11 cell lines, indicating robust antitumor activity .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring significantly influenced the biological activity of these compounds. The presence of electron-withdrawing groups enhanced the potency against cancer cells. The specific compound N-(2-ethoxyphenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl exhibited promising results in preliminary assays .
Immunomodulatory Effects
The compound's ability to modulate immune responses has also been investigated. In a study utilizing mouse splenocytes, it was found that certain derivatives could rescue immune cells from apoptosis induced by PD-L1 interactions. The compound showed effective inhibition at concentrations as low as 100 nM . This suggests potential applications in cancer immunotherapy by enhancing T-cell responses.
The proposed mechanism for the biological activity of N-(2-ethoxyphenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor proliferation.
- Modulation of Immune Checkpoints : It appears to interfere with PD-L1 signaling pathways, enhancing T-cell activation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of its biological activity, a comparison with similar oxadiazole-containing compounds is useful:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-ethoxyphenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl | 9.4 | Antitumor |
| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine | 8.0 | Antitumor |
| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole | 12.5 | Antitumor |
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-18-11-7-5-9-16(18)24-19(28)12-26-17-10-6-4-8-15(17)21(29)27(22(26)30)13-20-23-14(2)25-32-20/h4-11H,3,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPVILRTKGEERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














